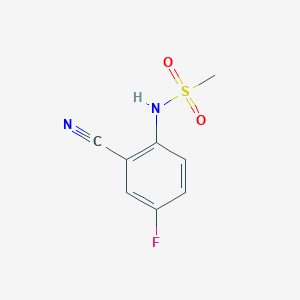

N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide

Description

N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide is a methanesulfonamide derivative featuring a phenyl ring substituted with a cyano (-CN) group at the 2-position and a fluorine atom at the 4-position. This compound belongs to a broader class of sulfonamides, which are widely studied for their diverse chemical and biological properties. The electron-withdrawing cyano and fluoro substituents likely influence its electronic structure, solubility, and reactivity, making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name |

N-(2-cyano-4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2S/c1-14(12,13)11-8-3-2-7(9)4-6(8)5-10/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVCABYNLYQRPFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=C(C=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The starting aniline, 2-cyano-4-fluoroaniline, can be synthesized or procured commercially. Its purity is critical for efficient sulfonylation.

Sulfonylation Reaction Conditions

| Parameter | Details |

|---|---|

| Aniline equivalent | 1.0 |

| Methanesulfonyl chloride | 1.1 equivalents |

| Base | Pyridine (1.5 equivalents) |

| Solvent | Methylene chloride (5 mL per 2.5 mmol aniline) |

| Temperature | 0 °C initially, then room temp |

| Atmosphere | Argon (inert) |

| Reaction time | Approx. 3.5 hours |

| Work-up | Water quench, extraction with methylene chloride, drying over Na2SO4 |

| Purification | Column chromatography (toluene/ethyl acetate, 100:1) |

Yield and Physical Properties

- Yield: Approximately 68%

- Physical state: Yellow solid

- Characterization: Confirmed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS).

4 Alternative and Supporting Synthetic Routes

While the direct sulfonylation of substituted anilines is the most straightforward method, other synthetic routes involving intermediate transformations have been reported in related sulfonamide syntheses:

Combinatorial Chemistry Approach: Starting from substituted amino phenols or anilines, alkylation followed by sulfonylation with methanesulfonyl chloride in dry DMF using sodium hydride as base, then hydrolysis to yield monomethanesulfonamido compounds.

Nitration and Further Functionalization: Arylmethanesulfonamides can undergo nitration or other electrophilic aromatic substitutions to introduce nitro or cyano groups prior to or after sulfonylation, depending on the desired substitution pattern.

These methods are more applicable to complex derivatives but provide insight into the flexibility of the sulfonamide scaffold synthesis.

5 Analytical Data Supporting Preparation

| Technique | Observations for N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide |

|---|---|

| ^1H NMR (400 MHz, DMSO) | Characteristic singlet for methanesulfonamide methyl protons (~3.05 ppm), aromatic protons consistent with substitution pattern |

| ^13C NMR (101 MHz) | Signals corresponding to aromatic carbons, cyano carbon, and methyl sulfonamide carbon (~40 ppm) |

| HRMS (ESI) | Molecular ion peak matching calculated mass for C8H7FN2OS (M+Na)+ observed with high accuracy |

| TLC Purity | Single spot with suitable Rf in toluene/ethyl acetate (100:1) |

These data confirm the successful synthesis and purity of the target compound.

6 Summary Table of Preparation Parameters

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting material | 2-Cyano-4-fluoroaniline | Commercial or synthesized |

| Sulfonylating agent | Methanesulfonyl chloride | 1.1 equiv |

| Base | Pyridine | 1.5 equiv |

| Solvent | Methylene chloride | 5 mL per 2.5 mmol aniline |

| Temperature | 0 °C to room temperature | Controlled addition at 0 °C |

| Reaction time | 3.5 hours | Monitored by TLC |

| Work-up | Water quench, extraction, drying | Standard organic work-up |

| Purification | Column chromatography | Toluene/ethyl acetate (100:1) |

| Yield | ~68% | Isolated yield |

| Physical form | Yellow solid | Consistent with literature |

| Characterization techniques | ^1H NMR, ^13C NMR, HRMS | Confirm structure and purity |

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the cyano or fluorine groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide is a chemical compound with a cyano group, a fluorine atom, and a methanesulfonamide group attached to a phenyl ring. It has gained interest for its potential biological activities in medicinal chemistry and pharmacology.

Scientific Research Applications

This compound is used in several scientific research applications:

- Chemistry It serves as a building block in synthesizing more complex organic molecules.

- Biology It is investigated for potential biological activities, such as enzyme inhibition and receptor binding. In vitro studies have shown promising cytotoxicity against several cancer cell lines, suggesting potential therapeutic applications.

- Medicine It is explored as a pharmaceutical intermediate in developing new drugs.

- Industry It is utilized in producing advanced materials with specific properties, like polymers and coatings.

Case Studies and Research Findings

- Anticancer Activity: Studies on related compounds have shown that modifications to the sulfonamide structure can enhance binding affinities and improve anticancer efficacy against H146 small-cell lung cancer cell lines.

- Apoptosis Induction: In vivo studies demonstrated that compounds structurally related to this compound could induce apoptosis in xenograft tumors by activating caspase pathways, suggesting a mechanism for their anticancer activity.

- Enzyme Interaction: Research into enzyme interactions revealed that the compound could modulate enzyme activity effectively, potentially leading to therapeutic applications in conditions where enzyme inhibition is beneficial.

Mechanism of Action

The mechanism of action of N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide involves its interaction with specific molecular targets. The cyano and fluorine groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The methanesulfonamide group can enhance the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Substituent Variation in Phenyl Methanesulfonamides

The target compound’s structural analogs differ primarily in substituent type, position, and electronic effects. Key examples include:

Table 1: Substituent Comparison of Selected Methanesulfonamides

Key Findings :

- Positional Influence : Fluorine at the para position (as in the target compound) may enhance resonance stabilization compared to meta-substituted analogs like .

- Lipophilicity : The trifluoromethyl group in contributes to higher hydrophobicity, which could improve membrane permeability in biological systems.

Complex Ring Systems and Metabolites

Table 2: Comparison with Complex Methanesulfonamide Derivatives

Key Findings :

- Pyrimidine Derivatives : The pyrimidine ring in introduces rigidity and hydrogen-bonding sites, which may enhance target binding in enzyme inhibition.

- Metabolite Activity : Sulfentrazone metabolites like DMS and HMS demonstrate that methanesulfonamide derivatives can retain bioactivity despite structural modifications.

Spectroscopic and Conformational Studies

Computational studies on related compounds provide insights into substituent effects:

- NMR and Vibrational Spectra : DFT calculations on N-(2-Methylphenyl)- and N-(3-Methylphenyl)-methanesulfonamides reveal that substituent position significantly affects chemical shifts (e.g., para-substituted fluorine in the target compound may deshield adjacent protons).

- Conformational Stability: Electron-withdrawing groups like -CN and -NO₂ may restrict rotational freedom compared to electron-donating groups (e.g., -NH₂) .

Biological Activity

N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide is an organic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of the compound's biological activity, including its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound features a cyano group, a fluorine atom, and a methanesulfonamide functional group attached to a phenyl ring. Its molecular formula is C₈H₈FNO₂S. The presence of the cyano and methanesulfonamide groups contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano and fluorine groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of various biological pathways. The methanesulfonamide group enhances the compound’s solubility and stability, facilitating its biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties. It has been explored for its potential to inhibit specific enzymes involved in cancer progression. For instance, studies have shown that compounds with similar structural features can effectively inhibit Bcl-2/Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells .

Anticancer Potential

The compound's anticancer potential has been investigated through various assays. For example, modifications in related compounds have demonstrated that the methylsulfonylamide group can replace carboxylic acid groups while maintaining high binding affinities to Bcl-2/Bcl-xL proteins, suggesting that this compound may exhibit similar properties . In vitro studies have shown promising cytotoxicity against several cancer cell lines, indicating potential therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound against similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-Cyano-6-nitrophenyl)methanesulfonamide | Contains nitro group instead of fluorine | Exhibits different electronic properties due to nitro |

| N-(4-Fluorophenyl)methanesulfonamide | Lacks cyano group | Potentially less reactive than its cyano counterpart |

| N-(2-Cyano-4-chlorophenyl)methanesulfonamide | Contains chlorine instead of fluorine | Differences in reactivity due to chlorine's properties |

| N-(3-Cyano-4-fluorophenyl)methanesulfonamide | Cyano group at different position | May exhibit different biological activities |

Case Studies and Research Findings

- Anticancer Activity : A study evaluated the effect of related compounds on H146 small-cell lung cancer cell lines. The results indicated that modifications to the sulfonamide structure could enhance binding affinities and improve anticancer efficacy .

- Apoptosis Induction : In vivo studies demonstrated that compounds structurally related to this compound could induce apoptosis in xenograft tumors by activating caspase pathways, suggesting a mechanism for their anticancer activity .

- Enzyme Interaction : Research into enzyme interactions revealed that the compound could modulate enzyme activity effectively, potentially leading to therapeutic applications in conditions where enzyme inhibition is beneficial.

Q & A

Q. What synthetic methodologies are reported for N-(2-Cyano-4-fluoro-phenyl)-methanesulfonamide and its derivatives?

The synthesis typically involves multi-step reactions, including sulfonylation of aromatic amines and functional group modifications. For example, intermediates like N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution reactions . Key steps include protecting-group strategies for the cyano and fluoro substituents, followed by purification via column chromatography or recrystallization. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side reactions, such as hydrolysis of the cyano group .

Q. How can the structural integrity and purity of this compound be validated?

Structural confirmation relies on spectroscopic techniques:

- NMR : and NMR identify aromatic protons, sulfonamide NH, and substituent environments (e.g., cyano and fluoro groups) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns.

- Elemental Analysis : Validates elemental composition (C, H, N, S) to ±0.3% deviation . Purity is assessed via HPLC (≥95% peak area) or melting point consistency .

Q. What are critical storage and handling protocols for this compound?

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Hygroscopic analogs may require desiccants .

- Handling : Use fume hoods and personal protective equipment (PPE) due to potential toxicity. Avoid exposure to strong acids/bases that may hydrolyze the sulfonamide or cyano group .

Advanced Research Questions

Q. How can computational chemistry predict the electronic and spectroscopic properties of this compound?

Density Functional Theory (DFT) calculations optimize molecular geometry and simulate UV/Vis spectra by analyzing frontier molecular orbitals (HOMO-LUMO gaps). For N-(2-hydroxy-3,5-diisopropylphenyl)-methanesulfonamide, DFT at the B3LYP/6-31G(d) level accurately predicted λmax values within 5 nm of experimental data, aiding in rational design of derivatives with tailored optical properties .

Q. What strategies address low yields in transition metal-catalyzed reactions during synthesis?

- Catalyst Selection : Pd2(dba)3·CHCl3 or Pd(PPh3)4 improves coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted intermediates .

- Ligand Optimization : Bulky ligands (e.g., XPhos) reduce steric hindrance in cross-coupling steps.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

Q. How do substituents (cyano, fluoro) influence biological activity or binding interactions?

- Cyano Group : Enhances electrophilicity and hydrogen-bond acceptor capacity, critical for enzyme inhibition (e.g., COX-2). In NS-398 (a COX-2 inhibitor), the cyano group stabilizes interactions with Arg<sup>120</sup> in the active site .

- Fluoro Substituent : Increases lipophilicity and metabolic stability. Fluorine’s electronegativity modulates π-π stacking in receptor binding, as seen in kinase inhibitors . Structure-activity relationship (SAR) studies compare analogs with halogens (Cl, Br) to optimize potency .

Q. What experimental designs are used to resolve contradictory bioactivity data across studies?

- Dose-Response Curves : Establish EC50/IC50 values under standardized conditions (e.g., pH, serum concentration).

- Control Experiments : Include positive controls (e.g., celecoxib for COX-2 inhibition) and validate assay specificity via gene knockout or siRNA silencing .

- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates. Data normalization (e.g., % inhibition vs. vehicle) reduces inter-experiment variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.